

Olomoucine II: A Technical Guide to Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Olomoucine II**

Cat. No.: **B1233773**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine II is a synthetic purine analogue that has garnered significant interest in oncology research due to its activity as a cyclin-dependent kinase (CDK) inhibitor.^{[1][2]} CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and apoptosis.^{[3][4]} Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. **Olomoucine II**, a second-generation derivative of olomoucine, exhibits enhanced CDK inhibitory activity and greater selectivity, leading to potent antiproliferative and pro-apoptotic effects in various cancer cell lines.^[3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to **Olomoucine II**-induced apoptosis in cancer cells.

Core Mechanism of Action

Olomoucine II exerts its anticancer effects primarily through the inhibition of several key cyclin-dependent kinases. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent induction of apoptosis.

Cyclin-Dependent Kinase Inhibition

Olomoucine II is a potent inhibitor of several CDKs, with varying degrees of affinity. Notably, it strongly inhibits CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H.^{[1][2]} The inhibition of these

kinases disrupts critical cellular processes:

- CDK2 Inhibition: CDK2 is essential for the G1/S phase transition of the cell cycle. Inhibition of CDK2 by **Olomoucine II** can lead to a G1 phase arrest.[5][6]
- CDK1 Inhibition: CDK1 governs the G2/M transition. Its inhibition can cause cells to arrest in the G2 phase.[5]
- CDK7 Inhibition: As a component of the CDK-activating kinase (CAK), CDK7 is involved in the activation of other CDKs. Its inhibition has broad effects on cell cycle progression.
- CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for transcriptional elongation. Inhibition of CDK9 can suppress the transcription of anti-apoptotic proteins.

Induction of p53-Dependent Transcription

A key aspect of **Olomoucine II**'s pro-apoptotic activity is its ability to induce the nuclear accumulation of the tumor suppressor protein p53.[3][4] This leads to the enhancement of p53-dependent transcription, which in turn upregulates the expression of pro-apoptotic genes, such as p21WAF1.[3] The activation of the p53 pathway is a critical step in the apoptotic cascade initiated by **Olomoucine II** in cancer cells with wild-type p53.

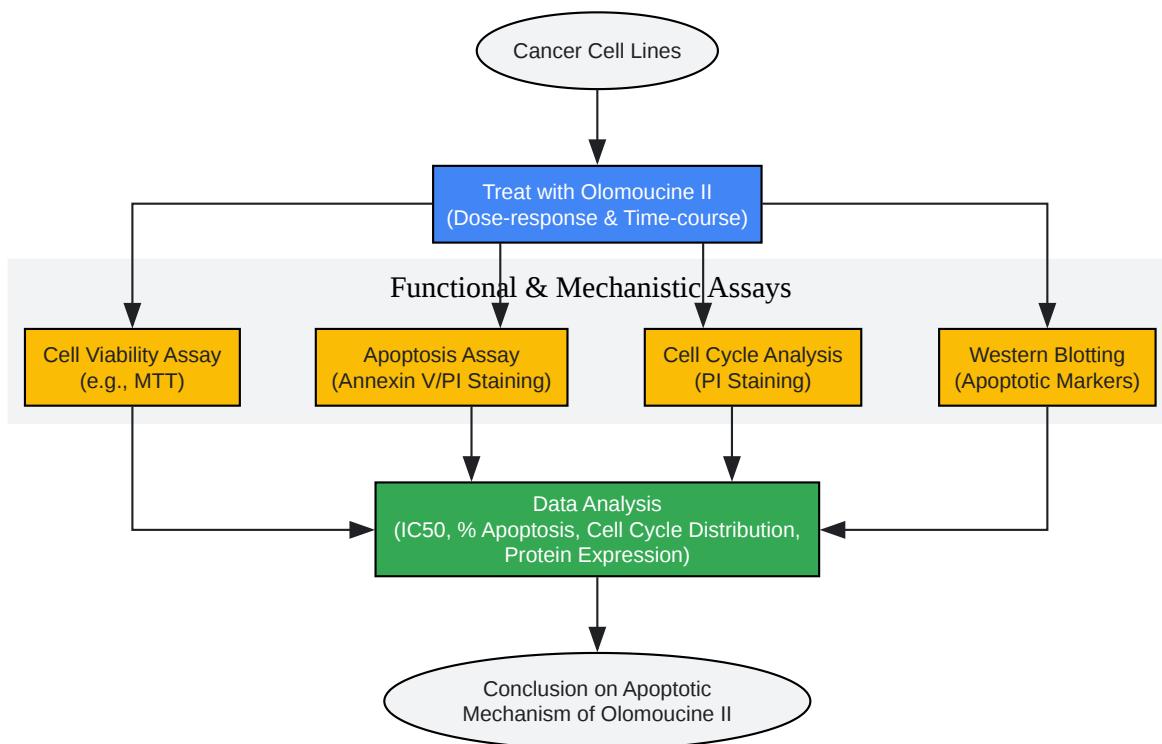
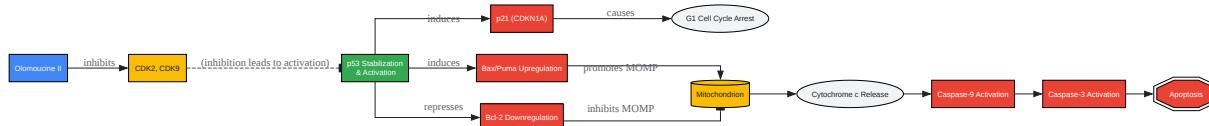
Quantitative Data: In Vitro Efficacy of Olomoucine II

The antiproliferative activity of **Olomoucine II** has been quantified across a range of cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) serving as a key metric of its potency.

Table 1: IC₅₀ Values of Olomoucine II for CDK Inhibition

CDK/Cyclin Complex	IC50 (μM)
CDK9/cyclin T	0.06[1][2]
CDK2/cyclin E	0.1[1][2]
CDK7/cyclin H	0.45[1][2]
CDK1/cyclin B	7.6[1][2]
CDK4/cyclin D1	19.8[1][2]

Table 2: Antiproliferative Activity (IC50) of Olomoucine II in Human Cancer Cell Lines (72h treatment)



Cell Line	Cancer Type	IC50 (μM)
BV173	Leukemia	2.7[1]
MCF-7	Breast Cancer	5.0[1]
HT-29	Colon Cancer	5.3[1]
T98G	Glioblastoma	9.2[1]
HOS	Osteosarcoma	9.3[1]
HBL100	Breast Cancer	10.5[1]
BT474	Breast Cancer	13.6[1]
HL60	Leukemia	16.3[1]
CCRF-CEM	Leukemia	7.4[1]
KB 3-1	Cervical Carcinoma	45[6]
MDA-MB-231	Breast Cancer	75[6]
Evsa-T	Breast Cancer	85[6]

Signaling Pathways in Olomoucine II-Induced Apoptosis

Olomoucine II triggers apoptosis through a network of signaling pathways, primarily initiated by CDK inhibition and leading to the activation of the intrinsic apoptotic pathway.

p53-Mediated Apoptotic Pathway

In cancer cells with functional p53, **Olomoucine II** treatment leads to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2. This shifts the balance in the Bcl-2 family of proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olomoucine II: A Technical Guide to Apoptosis Induction in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233773#olomoucine-ii-induction-of-apoptosis-in-cancer-cells\]](https://www.benchchem.com/product/b1233773#olomoucine-ii-induction-of-apoptosis-in-cancer-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

